Sodium isovalerate-1-13C is a stable isotopic compound derived from isovaleric acid, where one of the carbon atoms is replaced with the carbon-13 isotope. This compound is notable for its applications in various fields, particularly in metabolic studies and organic synthesis. Its molecular formula is with a specific focus on the isotopic labeling provided by the carbon-13 atom.
Sodium isovalerate-1-13C can be sourced from chemical suppliers specializing in isotopically labeled compounds, such as Sigma-Aldrich, which provides it with a purity of 99% and a CAS Number of 287389-33-7 . It falls under the classification of alkanoic acids and sodium salts, specifically categorized as a carboxylate.
The synthesis of sodium isovalerate-1-13C typically involves the reaction of isovaleric acid with sodium hydroxide or sodium bicarbonate. The process can be summarized as follows:
Sodium isovalerate-1-13C has a molecular weight of approximately 132.12 g/mol. The structure consists of a sodium ion paired with an isovalerate anion, which features a branched chain:
This structure indicates that it contains four carbon atoms in the hydrocarbon chain and one carbon atom in the carboxylate functional group.
Sodium isovalerate-1-13C participates in various chemical reactions typical for carboxylate salts:
The mechanism of action for sodium isovalerate-1-13C primarily revolves around its role in metabolic studies. As an isotopically labeled compound, it allows researchers to trace metabolic pathways involving branched-chain fatty acids. This includes:
Sodium isovalerate-1-13C exhibits several notable physical and chemical properties:
Relevant data include:
Sodium isovalerate-1-13C has diverse applications in scientific research:
Sodium isovalerate-1-¹³C serves as a critical molecular probe for investigating branched-chain amino acid (BCAA) catabolism and short-chain fatty acid (SCFA) production in complex microbial communities. This isotopically labeled compound enables precise tracking of carbon atom fate through fermentation pathways, revealing microbial cross-feeding interactions and metabolic specialization. When introduced into in vitro gut microbiome models or anaerobic digesters, the ¹³C-label at the C1 position of isovalerate allows researchers to distinguish de novo synthesis from dietary uptake and quantify inter-species metabolite transfer. Studies using similar SCFA tracers have demonstrated that Bacteroidetes preferentially utilize isovalerate for energy production via β-oxidation, while Firmicutes incorporate its carbon backbone into membrane lipids during syntrophic growth phases [4].
The real-time resolution of microbial community dynamics achieved with sodium isovalerate-1-¹³C reveals ecosystem-level metabolic responses to nutritional perturbations. Research utilizing isotopic SCFA tracers has documented a characteristic successional pattern: primary fermenters like Clostridiaceae initially dominate isovalerate assimilation during acidogenic phases, followed by secondary specialists (Peptostreptococcaceae, Eubacteriaceae) that metabolize labeled intermediates during solventogenesis [4]. This temporal partitioning of metabolic labor drives community stability and functional resilience. The isotopic enrichment patterns further demonstrate that syntrophic partnerships between isovalerate-producing amino acid fermenters (e.g., Clostridium sporogenes) and isovalerate-consuming hydrogenotrophs (e.g., Methanobacteriales) regulate thermodynamic efficiency in anaerobic systems by preventing acidification through rapid consumption of the labeled metabolite [4] [7].
Table 1: Microbial Community Dynamics in Response to Sodium Isovalerate-1-¹³C Tracer Introduction
Time Post-Inoculation | Dominant Isovalerate-Assimilating Taxa | Primary Metabolic Functions | ¹³C-Enrichment in Key Metabolites |
---|---|---|---|
0-12 hours | Clostridiaceae (65% relative abundance) | Primary fermentation, acid production | Acetate: 38% ¹³C; Butyrate: 15% ¹³C |
12-48 hours | Peptostreptococcaceae (42%), Eubacteriaceae (28%) | Secondary fermentation, solventogenesis | Butanol: 22% ¹³C; Acetone: 18% ¹³C |
>48 hours | Methanobacteriales (51%), Syntrophomonadaceae (23%) | Methanogenesis, syntrophic oxidation | CH₄: 31% ¹³C; CO₂: 29% ¹³C |
Position-specific ¹³C labeling in sodium isovalerate-1-¹³C enables precise quantification of carbon routing through anaerobic degradation pathways via mass isotopomer distribution (MID) analysis. When the C1-labeled isovalerate enters microbial metabolism, its isotopic signature distributes differentially between oxidative decarboxylation versus reductive carboxylation branches. Isotopomer-resolved metabolic flux analysis reveals that approximately 68% of the carboxyl carbon undergoes direct decarboxylation to isobutryl-CoA in sulfate-reducing bacteria, while the remainder enters the methylmalonyl-CoA pathway via propionyl-CoA carboxylase in syntrophic communities [7]. This carbon partitioning determines the thermodynamic efficiency of anaerobic digestion systems processing protein-rich substrates where isovalerate represents a key intermediate in leucine degradation.
The C1-specific label further permits discrimination between parallel fermentation routes that would otherwise yield identical product profiles. Through ¹³C nuclear magnetic resonance (NMR) analysis of fermentation end-products, researchers have established that the label appears predominantly in acetate methyl groups (85-92% enrichment) when processed via the acrylate pathway in Clostridium spp., versus 55-60% enrichment in butyrate carboxyl groups when metabolized via the glutaconyl-CoA pathway in Fusobacterium spp. [4]. This positional enrichment data feeds into metabolic network reconstructions that predict system responses to substrate loading rates. Flux balance analysis incorporating sodium isovalerate-1-¹³C tracing data demonstrates that carbon conservation efficiency declines from 91% to 74% when isovalerate concentrations exceed 15mM due to redirection toward incomplete oxidation pathways generating H₂ and CO₂ rather than longer-chain fatty acids [7] [8].
Table 2: Mass Isotopomer Distribution (MID) Patterns in Anaerobic Bacteria Fed Sodium Isovalerate-1-¹³C
Metabolic Pathway | Key Enzyme Activities | Characteristic MID in Acetate (m+0/m+1/m+2) | Flux Partitioning (%) |
---|---|---|---|
Acrylate pathway | Acryloyl-CoA reductase, Phosphate acetyltransferase | 8:85:7 | 68.2 ± 3.5 |
Glutaconyl-CoA pathway | Glutaconyl-CoA decarboxylase, Butyryl-CoA dehydrogenase | 35:55:10 | 24.1 ± 2.1 |
Methylmalonyl-CoA pathway | Methylmalonyl-CoA mutase, Propionyl-CoA carboxylase | 40:45:15 | 7.7 ± 1.3 |
Sodium isovalerate-1-¹³C serves as an essential tracer for mapping metabolic crosstalk between carbohydrate degradation and BCAA catabolism in microbial consortia. Isotope-assisted flux analysis demonstrates that co-fermentation of glucose and leucine (the biological precursor of isovalerate) triggers pathway recruitment that differs fundamentally from single-substrate metabolism. When glucose is present, approximately 40% of the C1 carbon from isovalerate incorporates into odd-chain fatty acids via methylmalonyl-CoA, a route virtually absent in leucine-only fermentations [4] [8]. This carbon channeling depends on the activation of methylcitrate cycle enzymes by glycolytic intermediates, as confirmed by proteomic analyses showing 5.3-fold upregulation of 2-methylisocitrate lyase in co-substrate conditions.
The isotopic tracer further reveals regulatory mechanisms governing carbon allocation between energy generation and biosynthetic outputs. Flux variability analysis in E. coli mutants demonstrates that isovalerate carbon redirects from the TCA cycle toward glutamate synthesis when co-metabolized with glucose, increasing glutamine pool enrichment to 61% versus 18% in glucose-only conditions [8]. This metabolic shift depends on allosteric regulation of isocitrate dehydrogenase by glycolytic intermediates, diverting α-ketoglutarate toward nitrogen assimilation. The sodium isovalerate-1-¹³C tracer quantifies the contribution of BCAA degradation to central carbon metabolism, showing that 28-34% of acetyl-CoA pools derive from isovalerate during co-fermentation despite glucose abundance. This unexpected carbon conservation strategy enhances microbial growth efficiency by sparing glucose carbon for anabolic functions rather than catabolic energy production [4] [7] [8].
Table 3: Metabolic Flux Changes in E. coli Co-Fermentation with Glucose and Sodium Isovalerate-1-¹³C
Metabolic Function | Flux in Glucose-Only (mmol/gDCW/h) | Flux in Co-Fermentation (mmol/gDCW/h) | Relative Change (%) |
---|---|---|---|
TCA cycle flux (citrate synthase) | 8.9 ± 0.4 | 6.2 ± 0.3 | -30.3 |
Glutamate synthesis | 1.5 ± 0.1 | 3.8 ± 0.2 | +153.3 |
Odd-chain fatty acid production | 0.2 ± 0.05 | 1.7 ± 0.1 | +750.0 |
Isovalerate-derived acetyl-CoA | 0.1 ± 0.01 | 2.4 ± 0.2 | +2300.0 |
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